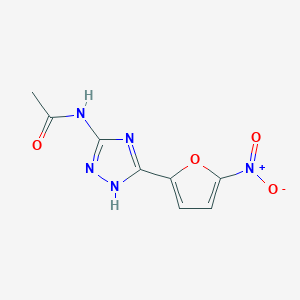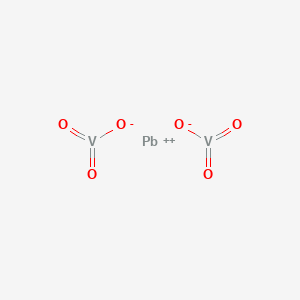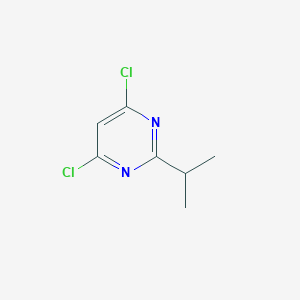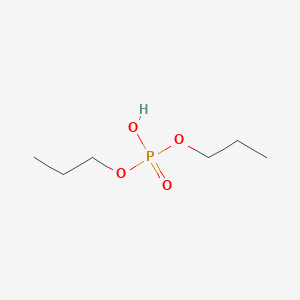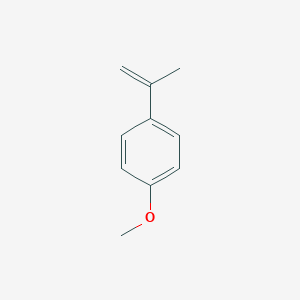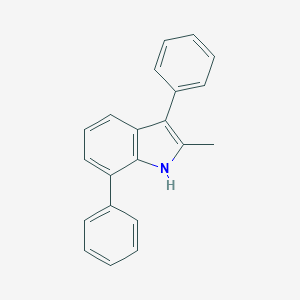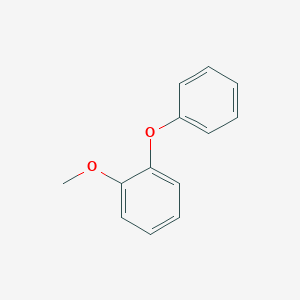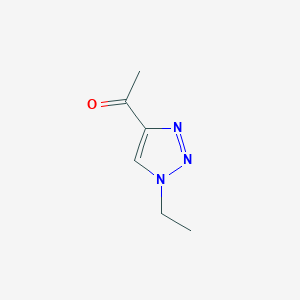
1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethanone” is a compound that contains a 1,2,3-triazole ring, which is a class of heterocyclic compounds . The triazole ring is a five-membered ring with two carbon atoms and three nitrogen atoms . The 1,2,3-triazole ring is known to play a vital role in pharmaceuticals and agrochemicals . Compounds containing this moiety have a broad range of applications in biomedicinal, biochemical, and material sciences .
Synthesis Analysis
The synthesis of 1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethanone or similar compounds often involves “Click” chemistry and Suzuki–Miyaura cross-coupling reactions . For instance, the synthesis of a triazole compound was accomplished using (S)-(-) ethyl lactate as a starting material. This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .Chemical Reactions Analysis
The chemical reactions involving 1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethanone or similar compounds often involve reactions with benzaldehydes to give the corresponding chalcones. These chalcones can then react with thiosemicarbazide to afford the corresponding pyrazolin-N-thioamides .Aplicaciones Científicas De Investigación
Synthesis and Characterization
1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethanone is involved in various synthetic pathways yielding compounds with potential biological activities. For instance, it has been used in the synthesis of substituted 1,2,3-triazoles with antimicrobial activity through 1,3-dipolar cycloaddition reactions. These synthesized compounds were characterized using techniques like IR, NMR, and mass spectrometry, highlighting their potential in antimicrobial applications (Holla et al., 2005).
Antimicrobial and Antifungal Activities
Several studies have synthesized and tested 1,2,3-triazole derivatives, including those derived from 1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethanone, for antimicrobial and antifungal activities. New antifungal 1,2,4-triazoles showing significant activities against yeasts and filamentous fungi in vitro have been reported, indicating the role of such compounds in developing antifungal agents (Eto et al., 2000).
Corrosion Inhibition
The application of 1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethanone extends into corrosion inhibition. A study on the synthesis and comparative study of novel triazole derived as a corrosion inhibitor for mild steel in hydrochloric acid medium has shown promising results. The synthesized compounds, characterized by NMR and FTIR, demonstrated high inhibition efficiency, suggesting their potential as corrosion inhibitors in industrial applications (Jawad et al., 2020).
Drug Discovery and Pharmaceutical Research
In the realm of pharmaceutical research, 1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethanone derivatives have been explored for their potential in drug discovery. For example, compounds synthesized from this key intermediate have been evaluated for cytotoxicity and potential anticancer activities, demonstrating the broad spectrum of applications in designing novel therapeutic agents (Rashdan et al., 2021).
Direcciones Futuras
The future directions for research on 1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethanone and similar compounds could involve further exploration of their biological activities, such as their potential as inhibitors against other enzymes. Additionally, further investigation on their absorption, distribution, metabolism, excretion, and toxicity (ADMET) could provide valuable information for their potential use as therapeutic agents .
Propiedades
IUPAC Name |
1-(1-ethyltriazol-4-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-3-9-4-6(5(2)10)7-8-9/h4H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXMSNXYVWPTBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=N1)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

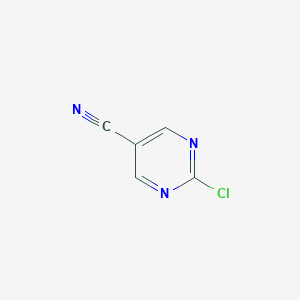


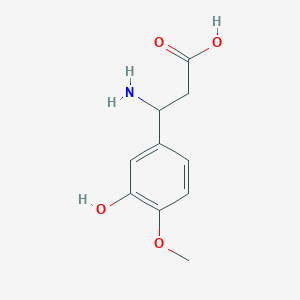
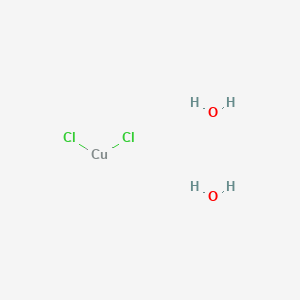
![[(2-Oxonaphthalen-1-ylidene)methylamino]urea](/img/structure/B154664.png)
